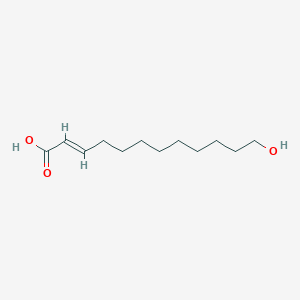

(2E)-12-hydroxydodec-2-enoic acid

CAS No.:

Cat. No.: VC17328040

Molecular Formula: C12H22O3

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22O3 |

|---|---|

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | (E)-12-hydroxydodec-2-enoic acid |

| Standard InChI | InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h8,10,13H,1-7,9,11H2,(H,14,15)/b10-8+ |

| Standard InChI Key | RILFOORPZLBCJK-CSKARUKUSA-N |

| Isomeric SMILES | C(CCCC/C=C/C(=O)O)CCCCO |

| Canonical SMILES | C(CCCCC=CC(=O)O)CCCCO |

Introduction

Structural and Chemical Properties

Molecular Architecture

(2E)-12-Hydroxydodec-2-enoic acid is a 12-carbon fatty acid featuring a trans (E)-configured double bond between carbons 2 and 3 and a hydroxyl group at the terminal carbon (C12). Its molecular formula is C₁₂H₂₂O₃, with a molecular weight of 214.3 g/mol . The compound belongs to the class of omega-hydroxy fatty acids, which are characterized by a hydroxyl group at the methyl terminus of an aliphatic chain.

Table 1: Key Structural Features

| Property | Value |

|---|---|

| IUPAC Name | (2E)-12-hydroxydodec-2-enoic acid |

| CAS Number | 13038-05-6 |

| Molecular Formula | C₁₂H₂₂O₃ |

| Molecular Weight | 214.3 g/mol |

| Double Bond Position | C2–C3 (E configuration) |

| Hydroxyl Group Position | C12 |

The alpha,beta-unsaturated carboxylic acid moiety introduces reactivity, enabling participation in Michael addition or polymerization reactions .

Synthesis and Production

| Supplier | Location |

|---|---|

| Shenzhen Regent Biochemical Tech | China |

| Amel Pharmatech Corporation | China |

| Zhengzhou Lingzhiyue Technology | China |

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals for the trans double bond (δ 5.5–6.5 ppm, coupling constant ~15 Hz) and hydroxyl proton (δ 1.5–2.5 ppm).

-

¹³C NMR: Carboxylic carbon (δ ~170 ppm), double-bond carbons (δ ~120–130 ppm).

-

-

Mass Spectrometry (MS): Molecular ion peak at m/z 214.3, with fragmentation patterns indicating loss of H₂O (–18 Da) and CO₂ (–44 Da) .

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 200–220 nm) is suitable for purity assessment, leveraging the conjugated double bond’s absorbance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume